An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate hydrochloride: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 1H-indole-3-carboximidoate hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 1H-indole-3-carboximidoate hydrochloride, a reactive intermediate pivotal for the synthesis of a wide array of substituted indole compounds. As direct literature on this specific salt is sparse, this document synthesizes information from the foundational Pinner reaction, data on its precursors, and the established reactivity of analogous structures to offer a robust scientific resource.
Introduction: The Strategic Importance of a Pinner Salt
Methyl 1H-indole-3-carboximidoate hydrochloride belongs to a class of compounds known as Pinner salts, which are the hydrochloride salts of imino ethers (or imidates). These salts are not typically isolated as final products but serve as highly valuable, reactive electrophilic intermediates in organic synthesis.
The core value of this compound lies in its indole-3-carboximidoate moiety. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The ability to readily convert the C3-position of indole into various functional groups is crucial for drug discovery and development. Methyl 1H-indole-3-carboximidoate hydrochloride acts as a versatile synthon, providing a reliable gateway to amidines, esters, and orthoesters at the 3-position of the indole ring, functionalities that are central to modulating biological activity.
Chemical Structure and Physicochemical Properties
The compound consists of the methyl 1H-indole-3-carboximidatonium cation and a chloride anion. The positive charge is delocalized between the nitrogen and the exocyclic carbon, rendering the carbon highly susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of Methyl 1H-indole-3-carboximidoate hydrochloride and its Precursor.
| Property | Methyl 1H-indole-3-carboximidoate hydrochloride (Predicted) | Indole-3-carbonitrile (Starting Material)[1][2][3] |
| Molecular Formula | C₁₀H₁₁ClN₂O | C₉H₆N₂[4] |
| Molecular Weight | 210.66 g/mol | 142.16 g/mol [2] |
| Appearance | White to off-white crystalline solid, likely hygroscopic. | Cream to brown crystalline powder.[2][3] |
| Melting Point | Decomposes upon heating. | 175-181 °C[3] |
| Solubility | Soluble in polar solvents (e.g., methanol). Insoluble in nonpolar solvents (e.g., diethyl ether, hexanes). Reacts with water. | Insoluble in water.[5] Soluble in organic solvents. |
| Stability | Thermodynamically unstable; sensitive to moisture and heat. Should be stored under inert gas at low temperatures and used promptly after synthesis. | Stable under normal conditions, but sensitive to light.[4][5] |
Synthesis: The Pinner Reaction
The primary and most efficient route to Methyl 1H-indole-3-carboximidoate hydrochloride is the Pinner reaction . This acid-catalyzed reaction involves the treatment of a nitrile with an alcohol in the presence of anhydrous hydrogen chloride.
Reaction Mechanism
The mechanism proceeds through several key steps, which are crucial to understand for optimizing reaction conditions and preventing side products.
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Protonation of the Nitrile : Anhydrous hydrogen chloride protonates the nitrogen atom of indole-3-carbonitrile. This step dramatically increases the electrophilicity of the nitrile carbon atom.
-
Nucleophilic Attack : The alcohol (anhydrous methanol) acts as a nucleophile, attacking the activated nitrile carbon to form a protonated tetrahedral intermediate.
-
Deprotonation : A base, typically the chloride ion or another molecule of methanol, removes a proton from the oxonium ion, yielding the neutral imidate free base.
-
Salt Formation : The basic nitrogen of the imidate is immediately protonated by the excess HCl present in the medium to form the stable hydrochloride salt, which often precipitates from the reaction mixture.
The causality behind the experimental choices is critical:
-
Anhydrous Conditions : Water must be rigorously excluded. If present, it can act as a nucleophile and hydrolyze the Pinner salt intermediate to form the corresponding ester (Methyl 1H-indole-3-carboxylate), which is a common side product.[2][4]
-
Low Temperature : The reaction is performed at low temperatures (e.g., 0 °C to -10 °C) because the Pinner salt is thermodynamically unstable and can rearrange or decompose at higher temperatures.[2][6]
Experimental Protocol
This protocol is a self-validating system; the precipitation of the product serves as a primary indicator of reaction success.
Materials:
-
Indole-3-carbonitrile
-
Anhydrous Methanol (distilled from Mg or stored over molecular sieves)
-
Anhydrous Diethyl Ether (or another suitable non-polar solvent like dichloromethane)
-
Hydrogen Chloride gas (from a cylinder or generated in-situ and dried)
-
Reaction vessel equipped with a gas inlet tube, magnetic stirrer, and drying tube.
Step-by-Step Methodology:
-
Setup : Assemble the reaction apparatus and flame-dry it under a stream of inert gas (e.g., nitrogen or argon) to remove all traces of moisture.
-
Dissolution : Dissolve Indole-3-carbonitrile (1.0 eq) in a mixture of anhydrous methanol (1.5-2.0 eq) and anhydrous diethyl ether. The ether is used to reduce the polarity of the solvent, which aids in the precipitation of the final salt.
-
Cooling : Cool the stirred solution to 0 °C using an ice-water bath.
-
HCl Introduction : Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic, so the rate of addition should be controlled to maintain the temperature at or below 5 °C.
-
Precipitation & Reaction Monitoring : As the reaction proceeds, the white crystalline Methyl 1H-indole-3-carboximidoate hydrochloride will precipitate from the solution. Continue the HCl addition until the solution is saturated and precipitation appears complete.
-
Isolation : Isolate the product by rapid vacuum filtration. Wash the collected solid with copious amounts of anhydrous diethyl ether to remove unreacted starting materials and excess HCl.
-
Drying : Dry the product under a high vacuum. Do not heat . The product should be stored immediately in a desiccator under an inert atmosphere at low temperature.
Spectroscopic Characterization (Predicted)
Confirmation of the structure would rely on the following spectroscopic signatures:
-
¹H NMR (in DMSO-d₆ or CDCl₃) :
-
A singlet for the methoxy (-OCH₃) protons around 3.5-4.0 ppm.
-
Characteristic aromatic protons of the indole ring (7.0-8.0 ppm).
-
A broad singlet for the indole N-H proton (>10 ppm).
-
Two broad singlets for the =N⁺H₂ protons, often downfield (>11 ppm), which may exchange with D₂O.
-
-
¹³C NMR (in DMSO-d₆ or CDCl₃) :
-
A signal for the methoxy carbon around 50-55 ppm.
-
A key signal for the iminium carbon (C=N⁺) in the range of 165-175 ppm.
-
Signals corresponding to the indole ring carbons.
-
-
Infrared (IR) Spectroscopy (KBr pellet) :
-
A strong absorption band for the C=N⁺ stretch between 1650-1690 cm⁻¹.
-
Broad absorption from 2400-3200 cm⁻¹ corresponding to the N⁺-H stretches.
-
A sharp peak for the indole N-H stretch around 3300-3400 cm⁻¹.
-
Reactivity and Applications in Drug Development
Methyl 1H-indole-3-carboximidoate hydrochloride is a powerful electrophile. Its utility stems from its predictable reactions with various nucleophiles, allowing for the modular synthesis of diverse compound libraries for screening.
-
Synthesis of Amidines : Reaction with primary or secondary amines displaces the methoxy group to form indole-3-carboxamidines. Amidines are important functional groups in medicinal chemistry, known for their ability to engage in hydrogen bonding and act as bioisosteres of ureas and guanidines.
-
Synthesis of Esters : As a key control point, deliberate or accidental exposure to water hydrolyzes the Pinner salt to Methyl 1H-indole-3-carboxylate.[4] This ester is itself a valuable building block for synthesizing amides and other derivatives.[7]
-
Synthesis of Orthoesters : Treatment with an excess of alcohol leads to the formation of an orthoester. Orthoesters are used as protecting groups for carboxylic acids and as precursors for other functional groups.
Safety and Handling
As a reactive hydrochloride salt, Methyl 1H-indole-3-carboximidoate hydrochloride must be handled with care.
-
Hazards (Inferred) : Expected to be corrosive and a respiratory irritant due to the potential release of HCl gas upon contact with moisture. The precursor, indole-3-carbonitrile, is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[1][4] Similar precautions should be taken for the product.
-
Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a certified chemical fume hood.
-
Handling : Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contact with air and moisture. Avoid inhalation of dust.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator or freezer under an inert atmosphere.[1]
References
- Fisher Scientific. (2025, December 22). Safety Data Sheet: Indole-3-carbonitrile.
- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: Indole-3-carbonitrile.
- BenchChem. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
SynArchive. (2024). Pinner Reaction. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Indole-3-carbonitrile, 98% | CymitQuimica [cymitquimica.com]
- 3. Indole-3-carbonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Indole-3-carbonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. 3-Indolecarbonitrile (CAS 5457-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
